4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one
Overview
Description
The compound 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one is a derivative of the 2H-1-benzopyran class, which is characterized by a benzene ring fused to a pyran ring. The presence of hydroxy and methoxy groups on the benzopyran ring system can significantly influence the chemical and biological properties of these compounds. Research has shown that such derivatives exhibit a range of activities, including dopaminergic activity, which is of interest in the development of drugs targeting the central nervous system .
Synthesis Analysis
The synthesis of derivatives similar to 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one has been described in various studies. For instance, a short synthesis of a related compound, 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, was achieved in five steps starting from 2,4-dihydroxybenzaldehyde, with key reactions including chromenylation and demethoxycarbonylation-alkylation . Another study reported the synthesis of 3-amino-6-methoxy-3,4-dihydro-2H- benzopyran-4-one hydrochloride, an intermediate of the dopamine D3 receptor selective agonist PD128907, with a total yield of 43.4% . These syntheses involve multiple steps, including cyclization and specific functional group transformations, which are crucial for constructing the benzopyran core and introducing the desired substituents.
Molecular Structure Analysis
The molecular structure of benzopyran derivatives has been extensively studied using various techniques, including X-ray crystallography and quantum chemical calculations. For example, the crystal structure of a related compound, 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one, was determined, revealing that it crystallizes in the monoclinic system with one asymmetric center . Quantum chemical calculations, such as DFT, have been used to obtain molecular parameters, including bond lengths and angles, and to analyze intramolecular charge transfer and molecular electrostatic potential .
Chemical Reactions Analysis
The chemical reactivity of benzopyran derivatives is influenced by the presence of functional groups, which can participate in various chemical reactions. For instance, the hydroxy group can be involved in intramolecular and intermolecular hydrogen bonding, affecting the compound's crystal packing and stability . The methoxy group can undergo demethylation or participate in electrophilic aromatic substitution reactions. The reactivity of these compounds can be further explored through molecular docking studies to predict biological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of methoxy and hydroxy groups can increase the compound's polarity, potentially affecting its solubility in various solvents. The crystallographic studies provide insights into the compound's solid-state properties, including crystal packing and hydrogen bonding patterns, which can influence its melting point and stability .
Scientific Research Applications
Crystal Structure Analysis
The compound 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one and its derivatives have been extensively studied for their crystal structures. For instance, the isolation and X-ray diffraction analysis of similar benzopyran derivatives from Uvaria rufas roots provided insights into their crystal structures and molecular configurations (Chantrapromma et al., 1989). Additionally, another study focused on the potential cardiovascular therapeutic activities of a benzopyran-based compound, highlighting its structural features and intermolecular hydrogen bonds (Yoon, Yoo, & Shin, 1998).
Synthesis and Acid-Base Behavior
In research on the synthesis and acid-base behavior of 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one derivatives, studies have demonstrated the pH-dependent color changes of these compounds. This suggests their potential use as indicators in acidimetry and alkalimetry (Stanchev, Maichle‐Mössmer, & Manolov, 2007).
Chemical Reactions and Spectroscopy
4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one also plays a role in chemical reactions, like its reaction with various quinones in aqueous acetic acid solutions, leading to the formation of different compounds (Jurd, 1980). Moreover, the 13C NMR spectroscopy of similar compounds, such as 4-methylcoumarins, aids in understanding chemical shift values and structural elucidation (Parmar, Singh, & Boll, 1988).
properties
IUPAC Name |
4-hydroxy-5-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCJEOKCYTBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715844 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
CAS RN |
53666-76-5 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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